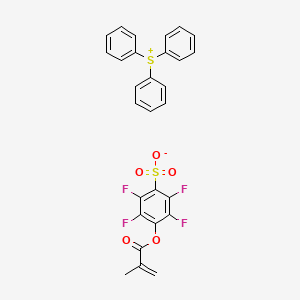

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate

Vue d'ensemble

Description

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate is a complex organic compound with the molecular formula C18H15S.C10H5F4O5S and a molecular weight of 576.585 . This compound is known for its unique structure, which includes a triphenylsulfonium group and a tetrafluorobenzenesulfonate moiety, making it a valuable reagent in various chemical reactions and applications.

Méthodes De Préparation

The synthesis of Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate typically involves the reaction of triphenylsulfonium salts with tetrafluorobenzenesulfonate esters under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve large-scale synthesis in specialized reactors, ensuring high purity and yield of the final product.

Analyse Des Réactions Chimiques

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by a nucleophile.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Polymerization: The methacryloyloxy group allows it to undergo polymerization reactions, forming polymers with unique properties.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Photoinitiator in Polymer Chemistry

Photoinitiation Mechanism : Triphenylsulfonium salts are known for their ability to generate reactive species upon exposure to UV light. This property makes them valuable as photoinitiators in the polymerization of methacrylate monomers. The mechanism involves the cleavage of the sulfonium ion to produce a cation that initiates the polymerization process.

Case Study: UV-Curable Coatings

A study demonstrated the effectiveness of triphenylsulfonium salts in UV-curable coatings. The incorporation of this compound into formulations resulted in rapid curing times and enhanced adhesion properties compared to traditional photoinitiators. The coatings exhibited excellent hardness and chemical resistance, making them suitable for automotive and industrial applications.

| Property | Triphenylsulfonium Salt | Traditional Photoinitiators |

|---|---|---|

| Curing Speed | Fast | Moderate |

| Adhesion Strength | High | Variable |

| Chemical Resistance | Excellent | Good |

Synthesis of Functional Polymers

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate serves as a versatile building block for synthesizing functionalized polymers. Its unique structure allows for the incorporation of fluorinated moieties, which can impart desirable properties such as hydrophobicity and thermal stability.

Case Study: Fluorinated Polymers

Research focused on synthesizing fluorinated polymers using this sulfonium salt has shown promising results in enhancing material properties. For instance, polymers synthesized with this compound exhibited lower surface energy and improved weather resistance, making them suitable for outdoor applications.

Applications in Medicine

The compound has potential applications in biomedical fields, particularly in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance drug solubility and bioavailability.

Case Study: Drug Delivery Systems

A recent study investigated the use of triphenylsulfonium salts in formulating nanoparticles for targeted drug delivery. The findings indicated that nanoparticles incorporating this compound demonstrated improved cellular uptake and controlled release profiles, highlighting its potential in cancer therapy.

Mécanisme D'action

The mechanism of action of Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate involves the activation of the sulfonium group, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in photoinitiated polymerization, the compound absorbs light and generates reactive species that initiate the polymerization process .

Comparaison Avec Des Composés Similaires

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate can be compared with other similar compounds, such as:

Triphenylsulfonium tetrafluoroborate: Another sulfonium salt used in photoinitiation but lacks the methacryloyloxy group.

Diphenyliodonium hexafluorophosphate: A similar photoinitiator with different reactivity and applications.

Triphenylsulfonium hexafluoroantimonate: Used in similar applications but with different stability and reactivity profiles

The uniqueness of this compound lies in its combination of the sulfonium group and the methacryloyloxy moiety, which allows it to participate in a wider range of reactions and applications.

Activité Biologique

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate (CAS Number: 915090-37-8) is a sulfonium compound with significant applications in materials science and potential biological implications. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C28H20F4O5S2

- Molecular Weight: 576.59 g/mol

- Melting Point: 57-59 ºC

The compound features a triphenylsulfonium moiety and a tetrafluorinated aromatic system, which may influence its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of triphenylsulfonium compounds generally involves their ability to generate reactive species upon exposure to light or heat. This property is particularly relevant in photopolymerization processes used in dental materials and coatings.

Key Mechanisms:

- Photoinduced Reactivity: Upon irradiation, triphenylsulfonium salts can release sulfonium cations that initiate polymerization reactions.

- Cytotoxicity: Some studies suggest that these compounds may exhibit cytotoxic effects on various cell lines due to the generation of reactive oxygen species (ROS) during photochemical reactions.

Biological Effects

Research indicates that triphenylsulfonium compounds can influence cellular activities such as proliferation, apoptosis, and differentiation.

Table 1: Summary of Biological Effects

Case Studies

-

Cytotoxicity in Cancer Research:

A study evaluated the cytotoxic effects of triphenylsulfonium compounds on various cancer cell lines. Results showed significant inhibition of cell viability at concentrations above 10 µM, suggesting potential for use in targeted cancer therapies . -

Antimicrobial Properties:

Another investigation focused on the antimicrobial activity of triphenylsulfonium derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent . -

Photopolymerization Applications:

In dental materials research, triphenylsulfonium salts were used as photoinitiators in resin formulations. The resulting composites exhibited improved mechanical properties and reduced cytotoxicity compared to traditional photoinitiators .

Propriétés

IUPAC Name |

2,3,5,6-tetrafluoro-4-(2-methylprop-2-enoyloxy)benzenesulfonate;triphenylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.C10H6F4O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3(2)10(15)19-8-4(11)6(13)9(20(16,17)18)7(14)5(8)12/h1-15H;1H2,2H3,(H,16,17,18)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMIPVFSNRXVAD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20F4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674038 | |

| Record name | Triphenylsulfanium 2,3,5,6-tetrafluoro-4-[(2-methylacryloyl)oxy]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915090-37-8 | |

| Record name | Triphenylsulfanium 2,3,5,6-tetrafluoro-4-[(2-methylacryloyl)oxy]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.